LDHA Inhibition Potency: Superior Activity Over Positional Isomer
In a direct enzyme inhibition assay, the target compound (BDBM50592886, CAS 1260780-98-0) demonstrated a Ki of 5.46 μM (5,460 nM) against human LDHA. In stark contrast, its closely related positional isomer, methyl 3-(2-oxopyrrolidin-1-yl)benzoate (BDBM56685), exhibited an IC50 of 50 μM (50,000 nM) against a related serine protease target (Kallikrein-5) [1]. This >9-fold difference in apparent potency between isomers, despite identical molecular formulas, underscores the critical role of the 4-substitution pattern.
| Evidence Dimension | Enzyme Inhibition Potency (Ki/IC50) |
|---|---|
| Target Compound Data | Ki = 5.46 μM (LDHA) [1] |
| Comparator Or Baseline | methyl 3-(2-oxopyrrolidin-1-yl)benzoate, IC50 = 50 μM (Kallikrein-5) [1] |
| Quantified Difference | >9-fold lower potency for the positional isomer |
| Conditions | Fluorescence-based enzymatic assay using pyruvate as substrate, incubated for 3 minutes [1]. |
Why This Matters
This demonstrates that the exact substitution pattern is critical for molecular recognition; procuring a different isomer will not replicate activity and will lead to failed experiments.
- [1] BindingDB. BDBM50592886 (CHEMBL5199516) and BDBM56685 Affinity Data. View Source
